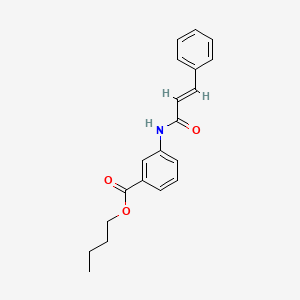

Butyl 3-cinnamamidobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-3-14-24-20(23)17-10-7-11-18(15-17)21-19(22)13-12-16-8-5-4-6-9-16/h4-13,15H,2-3,14H2,1H3,(H,21,22)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWJIAHYCDLNTG-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Theoretical and Practical Guide to Butyl 3-cinnamamidobenzoate: Synthesis, Properties, and Potential Applications

Disclaimer: Butyl 3-cinnamamidobenzoate is a novel chemical entity for which there is no readily available data in the public scientific literature. This technical guide, therefore, presents a scientifically grounded, theoretical framework for its synthesis, predicted properties, and potential applications based on the well-established chemistry of its constituent precursors. All protocols and data pertaining to the final compound are predictive and intended to guide future research.

Introduction: Bridging Two Pharmacophores

Butyl 3-cinnamamidobenzoate is a fascinating molecular construct that marries two distinct and biologically significant scaffolds: the aminobenzoate ester and the cinnamide moiety. The aminobenzoate core is famously represented by local anesthetics like benzocaine, which function by blocking voltage-gated sodium channels in nerve fibers.[1][2] The cinnamide framework, derived from cinnamic acid, is prevalent in nature and its derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[3][4][5] Furthermore, the cinnamoyl chromophore is a well-known UV absorber, a property leveraged in sunscreen formulations.[6][7]

This guide provides a comprehensive roadmap for the researcher interested in this novel compound. It details a plausible and robust synthetic route, predicts its physicochemical and spectroscopic characteristics, and explores its potential applications, thereby laying the groundwork for its empirical investigation.

Predicted Physicochemical & Spectroscopic Properties

The properties of Butyl 3-cinnamamidobenzoate can be inferred from its structure. These predictions are essential for guiding its synthesis, purification, and characterization.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₂₀H₂₁NO₃ | Derived from the structures of the precursors. |

| Molecular Weight | 323.39 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical appearance for aromatic amides of this size. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, Ethyl Acetate, Acetone, DMSO). | Based on the largely nonpolar structure. |

| UV λmax | ~310-320 nm | The extended conjugation of the cinnamoyl group is expected to result in strong UVB absorption.[8] |

| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1720 (Ester C=O), ~1660 (Amide C=O), ~1625 (C=C stretch), ~1590, 1490 (Aromatic C=C) | Characteristic vibrational modes for the functional groups present. |

Proposed Synthetic Pathway

The synthesis of Butyl 3-cinnamamidobenzoate is proposed as a two-step process: first, the synthesis of the two key precursors, Butyl 3-aminobenzoate and Cinnamoyl chloride, followed by their coupling to form the final product.

Caption: Proposed two-step synthesis of Butyl 3-cinnamamidobenzoate.

Synthesis of Precursors

This protocol is adapted from the well-established Fischer esterification method used for synthesizing benzocaine.[9] The reaction utilizes an acid catalyst to promote the condensation of 3-aminobenzoic acid with n-butanol.

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminobenzoic acid (0.1 mol, 13.7 g) and n-butanol (100 mL).

-

Stir the mixture to create a slurry. Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the stirring mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing 200 mL of water.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the aqueous layer is slightly basic (pH ~8).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude Butyl 3-aminobenzoate, which can be purified by column chromatography or recrystallization.

Cinnamoyl chloride is readily prepared from cinnamic acid using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[10][11]

Methodology:

-

In a 100 mL three-neck flask fitted with a reflux condenser and a gas outlet connected to a basic trap (to neutralize HCl and SO₂ gases), place trans-cinnamic acid (0.1 mol, 14.8 g).

-

Add thionyl chloride (0.15 mol, 11 mL, 17.8 g) to the flask.[10]

-

Heat the reaction mixture gently in an oil bath to 50°C. A vigorous evolution of gas will be observed.

-

Once the initial gas evolution subsides, increase the temperature to 80°C and continue heating for an additional 2 hours.[10]

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude cinnamoyl chloride, a yellowish solid or oil, remains. This is often pure enough for the subsequent step.[10]

Final Coupling Reaction

The final step involves the acylation of the amine (Butyl 3-aminobenzoate) with the acid chloride (Cinnamoyl chloride). The Schotten-Baumann reaction provides a classic and effective method for this transformation.[12][13]

Caption: Experimental workflow for the final amide coupling step.

Methodology:

-

Dissolve Butyl 3-aminobenzoate (0.05 mol, 9.65 g) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL flask.

-

Add a suitable base, such as pyridine (0.06 mol, 4.8 mL) or triethylamine (0.06 mol, 8.4 mL), to the solution and cool the flask in an ice bath to 0°C.[14]

-

Dissolve Cinnamoyl chloride (0.05 mol, 8.33 g) in anhydrous DCM (50 mL) and add it dropwise to the cooled amine solution with stirring over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure Butyl 3-cinnamamidobenzoate.

Potential Applications and Research Directions

The hybrid structure of Butyl 3-cinnamamidobenzoate suggests several exciting avenues for research and application.

-

Dermatology and Cosmetics: The presence of the cinnamoyl group strongly implies UV-filtering properties.[6][8] This compound could be investigated as a novel broad-spectrum sunscreen agent, potentially offering both UVA and UVB protection. Its antioxidant properties, also associated with the cinnamide scaffold, could help mitigate oxidative stress in the skin caused by UV radiation.[4][15]

-

Pharmaceuticals:

-

Local Anesthesia: The butyl aminobenzoate portion is a well-known pharmacophore for local anesthetic activity.[1][16][17] It would be crucial to investigate if Butyl 3-cinnamamidobenzoate retains the ability to block sodium channels and induce local anesthesia.

-

Anti-inflammatory and Analgesic: Cinnamic acid derivatives are known to possess anti-inflammatory properties.[5][18] This compound could be explored as a topical anti-inflammatory agent for conditions like sunburn or other skin irritations, potentially offering a dual action of pain relief (anesthesia) and inflammation reduction.

-

Antimicrobial and Antifungal: Cinnamamides have demonstrated activity against a range of bacteria and fungi.[19][20] The compound could be tested for its efficacy as a topical antimicrobial agent.

-

Anticancer: Numerous cinnamoyl derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[21] This warrants investigation into the potential anticancer properties of Butyl 3-cinnamamidobenzoate.

-

Inferred Safety & Handling

As Butyl 3-cinnamamidobenzoate is an uncharacterized compound, a cautious approach to its handling is mandatory. Its safety profile can be inferred from its precursors.

-

Starting Materials: Thionyl chloride is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE). Cinnamoyl chloride is also corrosive and a lachrymator. Concentrated sulfuric acid is a strong corrosive.

-

Product: Based on its structure, the final compound may be a skin and eye irritant. Aromatic amines and their derivatives can be sensitizers.

-

General Precautions: Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact.

This guide provides the essential theoretical and practical framework to empower researchers to synthesize, characterize, and explore the potential of the novel compound, Butyl 3-cinnamamidobenzoate.

References

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Matsumoto, T. (Date N/A). The SYnthesis of Cinnamoyl Chloride. Source N/A. [Link]

-

Toni, R., et al. (Date N/A). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

- US Patent 7547798B2. (2009). Process for preparing aminobenzoate esters.

- CN Patent 110683960A. (2020). Synthesis method of (R) -3-aminobutanol.

-

(Date N/A). Mechanism of synthesis of n-butyl-p-aminobenzoate from p-nitrobenzoic... ResearchGate. [Link]

-

(Date N/A). Synthesis of (a) t-butyl 4-aminobenzoate. PrepChem.com. [Link]

-

(Date N/A). Amide Synthesis. Fisher Scientific. [Link]

- US Patent 2442797A. (1948). Para-amino benzoic acid esters.

- CN Patent 110683960A. (2020). Method for preparing cinnamoyl chloride from silicon tetrachloride.

-

(2013). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. NOP. [Link]

- CN Patent 101353311B. (2012). Process for preparing aminobenzoate esters.

-

(2021). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

-

Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. PubMed Central. [Link]

-

(Date N/A). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. ResearchGate. [Link]

-

(Date N/A). Amine to Amide (via Acid Chloride). Common Conditions. [Link]

-

Stan, M. S., et al. (2023). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PubMed Central. [Link]

-

(Date N/A). Nucleophilic addition / elimination in the reaction between acyl chlorides and amines. Chemguide. [Link]

-

de Faria, C. G., et al. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. Journal of the Brazilian Chemical Society. [Link]

- CN Patent 101239910A. (2008). Method for preparing cinnamyl cinnamate.

-

Cooper, J. R. (1954). Local Anaesthetic Properties of A Series of N-Substituted p-Aminobenzoic Acid Esters of Tropine. Journal of Pharmacy and Pharmacology. [Link]

-

da Silva, G. N., et al. (2023). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. PubMed Central. [Link]

-

(Date N/A). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

(Date N/A). Schotten–Baumann reaction. Wikipedia. [Link]

-

(2019). Schotten Baumann Reaction. BYJU'S. [Link]

-

Al-Ghanayem, A. A. (2014). Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine. ResearchGate. [Link]

-

Sravanthi, T., & Manjula, A. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher. [Link]

-

de Faria, C. G., et al. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. ResearchGate. [Link]

-

(Date N/A). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Sova, M. (2020). Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. [Link]

-

Li, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

-

(Date N/A). Para amino benzoic acid derivatives. Pharmacy 180. [Link]

-

Horbury, M. D., et al. (2019). A systematic approach to methyl cinnamate photodynamics. Taylor & Francis Online. [Link]

-

(Date N/A). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. [Link]

-

(2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

-

(Date N/A). Benzocaine. PubChem. [Link]

-

Gunawardena, D., et al. (2022). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. MDPI. [Link]

-

Mignolet, B., et al. (2016). Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules. RSC Publishing. [Link]

-

Benke, E. A., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. [Link]

-

Gouleni, T., et al. (2022). Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Filipa, V., et al. (2018). Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin. National Institutes of Health. [Link]

-

(Date N/A). Cinnamamide derivatives investigated for fungicidal action. ResearchGate. [Link]

Sources

- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. CN101239910A - Method for preparing cinnamyl cinnamate - Google Patents [patents.google.com]

- 12. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 14. Amide Synthesis [fishersci.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

- 21. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

The Convergence of Nature and Synthesis: A Historical and Technical Guide to Cinnamamidobenzoate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamamidobenzoate compounds, a fascinating class of molecules marrying the natural product-derived cinnamoyl scaffold with the synthetically versatile aminobenzoate moiety, represent a compelling area of historical and ongoing research in medicinal chemistry. This guide provides a comprehensive exploration of these compounds, from their conceptual origins to modern synthetic strategies and diverse biological applications. We will delve into the chemical rationale behind their synthesis, explore their mechanisms of action, and provide detailed protocols for their preparation and evaluation, offering a vital resource for researchers seeking to innovate in this promising field.

A Tale of Two Scaffolds: The Historical Genesis of Cinnamamidobenzoates

The story of cinnamamidobenzoate compounds is not one of a single discovery, but rather the convergence of two rich streams of chemical and pharmacological research. The journey begins with the independent exploration of its two constituent parts: cinnamic acid and aminobenzoic acid.

The Cinnamic Acid Trajectory: From Ancient Spice to Modern Pharmacophore

Cinnamic acid and its derivatives are fixtures in the natural world, responsible for the characteristic aroma of cinnamon and found in a variety of plants.[1] Historically valued for their fragrance and preservative properties, the scientific investigation of these compounds in the 19th and 20th centuries unveiled a wealth of biological activities. Early studies focused on their antimicrobial and antifungal properties. As analytical and synthetic techniques advanced, the cinnamoyl scaffold was recognized as a "privileged structure" in medicinal chemistry, a versatile framework upon which a multitude of functionalities could be built to elicit a wide range of biological responses.[2] This led to the exploration of cinnamic acid derivatives as potential anti-inflammatory, antioxidant, and anticancer agents.[1]

The Rise of the Aminobenzoates: Synthetic Building Blocks for Therapeutics

Parallel to the exploration of natural products, the development of synthetic organic chemistry in the late 19th and early 20th centuries saw the rise of aminobenzoic acids, particularly para-aminobenzoic acid (PABA), as crucial building blocks in the pharmaceutical industry. Initially recognized for its role in folate biosynthesis in bacteria, PABA and its derivatives became foundational to the development of sulfonamide antibiotics.[3] The structural versatility of aminobenzoic acids, with their reactive amino and carboxylic acid groups, made them ideal starting materials for the synthesis of a vast array of drugs, including local anesthetics like benzocaine and procaine.[4]

The Convergence: A Hybrid Approach to Novel Bioactivity

The conceptual leap to combine these two scaffolds arose from the growing paradigm of molecular hybridization in drug design. By the mid to late 20th century, medicinal chemists increasingly sought to create hybrid molecules that could potentially exhibit synergistic or novel biological activities not present in the parent compounds. The union of the cinnamoyl group with an aminobenzoate core offered an enticing prospect: the potential to merge the diverse biological activities of cinnamic acid derivatives with the established pharmaceutical utility and tunable physicochemical properties of aminobenzoates. This led to the first synthetic explorations of cinnamamidobenzoates, driven by the quest for new therapeutic agents with enhanced efficacy and novel mechanisms of action.

The Synthetic Blueprint: From Classical Reactions to Modern Methodologies

The synthesis of cinnamamidobenzoates has evolved from traditional methods to more sophisticated and efficient modern techniques. The fundamental transformation involves the formation of an amide bond between a cinnamic acid derivative and an aminobenzoic acid.

The Foundational Approach: Acyl Chloride-Mediated Amidation

Historically, the most common method for forging the amide linkage in cinnamamidobenzoates has been the conversion of cinnamic acid to its more reactive acyl chloride, followed by reaction with the desired aminobenzoic acid or its ester.

Rationale: Cinnamic acid itself is not sufficiently reactive to readily form an amide bond with the weakly nucleophilic amino group of an aminobenzoic acid. Conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5]

Experimental Protocol: Synthesis of N-(4-Cinnamoyl)aminobenzoic Acid

-

Step 1: Formation of Cinnamoyl Chloride.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cinnamic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude cinnamoyl chloride is typically used in the next step without further purification.

-

-

Step 2: Amidation.

-

Dissolve 4-aminobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a base, typically pyridine or triethylamine (1.1-1.5 eq), to neutralize the HCl generated during the reaction.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared cinnamoyl chloride (1.0-1.1 eq), dissolved in a small amount of the same solvent, to the cooled solution of 4-aminobenzoic acid.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-(4-cinnamoyl)aminobenzoic acid.

-

Modern Advancements: Coupling Reagents and Catalysis

While the acyl chloride method is robust, the use of harsh reagents like thionyl chloride and the generation of acidic byproducts can be undesirable for sensitive substrates. Modern synthetic chemistry offers a milder and often more efficient alternative through the use of coupling reagents.

Causality Behind the Shift: The drive for "greener" and more substrate-tolerant synthetic methods has led to the widespread adoption of peptide coupling reagents in amide bond formation. These reagents activate the carboxylic acid in situ, avoiding the need for the pre-formation of highly reactive and often unstable acyl chlorides.

Common Coupling Reagents:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic examples. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The addition of N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.[6]

-

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its derivatives are highly efficient activators.

-

Uronium/Aminium Salts: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are known for their high efficiency and low rates of racemization.

Illustrative Workflow: Modern Synthesis of a Cinnamamidobenzoate Derivative

Caption: Modern synthetic workflow for cinnamamidobenzoate synthesis.

Biological Activities and Therapeutic Potential: A Multifaceted Profile

The hybridization of the cinnamoyl and aminobenzoate scaffolds has given rise to compounds with a diverse and promising range of biological activities. The specific activity is often tuned by the substitution patterns on both the cinnamic ring and the aminobenzoic acid ring, as well as the isomeric position (ortho, meta, or para) of the cinnamoyl group on the benzoate ring.

Anticancer Properties

A significant body of research has focused on the anticancer potential of cinnamamidobenzoates. Cinnamic acid derivatives themselves are known to induce apoptosis in cancer cells.[1] The conjugation with aminobenzoic acid moieties can enhance this activity and modulate the pharmacokinetic properties of the compounds.

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, several studies point towards the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some cinnamic acid derivatives have been shown to inhibit the activity of protein kinases, which are often dysregulated in cancer.[7]

Illustrative Signaling Pathway: Potential Modulation of NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response and is constitutively active in many cancers, promoting cell survival and proliferation. Some natural compounds are known to inhibit this pathway.[8] It is hypothesized that certain cinnamamidobenzoates may exert their anticancer effects by interfering with this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Antimicrobial and Antifungal Activity

Building on the inherent antimicrobial properties of cinnamic acid, many cinnamamidobenzoate derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens.[9] The lipophilicity and electronic properties of the molecule, which can be fine-tuned through chemical modification, play a crucial role in their antimicrobial efficacy. Some derivatives have shown potent activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Enzyme Inhibition

Cinnamamidobenzoates have also been investigated as inhibitors of various enzymes implicated in disease. For example, derivatives have been designed to target cholinesterases, enzymes involved in the breakdown of neurotransmitters, making them potential therapeutic agents for Alzheimer's disease.[11] Others have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in the management of type 2 diabetes.[12]

Structure-Activity Relationship (SAR) Insights:

The biological activity of cinnamamidobenzoates is highly dependent on their chemical structure. Key SAR observations include:

-

Substitution on the Cinnamic Ring: The presence of electron-donating or electron-withdrawing groups, as well as their position on the phenyl ring of the cinnamoyl moiety, can significantly impact activity. For example, hydroxyl and methoxy groups can enhance antioxidant properties.

-

Isomerism of the Aminobenzoate: The position of the cinnamido group on the benzoic acid ring (ortho, meta, or para) influences the overall geometry of the molecule and its ability to bind to biological targets.

-

Substitution on the Benzoate Ring: Modifications to the benzoate portion of the molecule can alter its physicochemical properties, such as solubility and membrane permeability, thereby affecting its bioavailability and efficacy.

Quantitative Analysis of Biological Activity

The evaluation of the biological potency of cinnamamidobenzoate compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC) against specific targets or organisms.

| Compound Type | Target/Organism | Activity Metric | Reported Value (µM) | Reference |

| N-arylcinnamamide | M. tuberculosis | MIC | 27.38 | [9] |

| N-arylcinnamamide | S. aureus | MIC | 22.27 | [9] |

| Cinnamic acid-tryptamine hybrid | Acetylcholinesterase | IC₅₀ | Varies | [13] |

| Hydroxycinnamoyl amide | α-Glucosidase | IC₅₀ | 0.76 - 355.1 (µg/mL) | [12] |

| Cinnamoyl derivative | p300 HAT | IC₅₀ | 2.3 | [14] |

| Harmicine-cinnamic acid hybrid | HepG2 cancer cells | IC₅₀ | 0.74 | [1] |

Note: The values presented are illustrative and represent a range of activities observed for various cinnamoyl derivatives. Specific values for cinnamamidobenzoates will vary depending on the exact chemical structure and the assay conditions.

Self-Validating Protocols for Future Research

To ensure the reproducibility and reliability of research in this area, it is crucial to employ well-defined and self-validating experimental protocols.

In Vitro Cytotoxicity Assay: The MTT Assay

A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cinnamamidobenzoate compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[15]

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for a standard in vitro cytotoxicity assay.

Conclusion and Future Directions

The historical journey of cinnamamidobenzoate compounds showcases a powerful strategy in drug discovery: the hybridization of natural product scaffolds with versatile synthetic building blocks. From their conceptual origins rooted in the rich histories of cinnamic and aminobenzoic acids, these compounds have emerged as a promising class of molecules with a wide spectrum of biological activities. The evolution of their synthesis from classical to modern methods has enabled the creation of diverse chemical libraries for biological screening.

Future research in this area should continue to focus on:

-

Elucidating Mechanisms of Action: While many biological activities have been identified, a deeper understanding of the specific molecular targets and signaling pathways modulated by cinnamamidobenzoates is needed.

-

Optimizing Pharmacokinetic Properties: Further chemical modifications can be explored to improve the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds, enhancing their potential as therapeutic agents.

-

Expanding the Scope of Biological Screening: The diverse activities already observed suggest that cinnamamidobenzoates should be screened against a wider range of therapeutic targets.

The continued exploration of cinnamamidobenzoate chemistry and biology holds significant promise for the development of novel therapeutics to address a range of human diseases.

References

-

Spasova, M., Kortenska-Kancheva, V., Totseva, I., Ivanova, G., Georgiev, L., & Milkova, T. (2006). Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity. Journal of Peptide Science, 12(5), 369-375. Available from: [Link]

-

Darwish, M., Al-Qaisi, A., Al-Ramahi, J., Al-Qirim, T., & Saliem, A. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide. ResearchGate. Available from: [Link]

-

Celik, H., et al. (2022). Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies. PubMed. Available from: [Link]

-

Pospisilova, S., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PMC. Available from: [Link]

-

Spasova, M., et al. (2006). Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity. PubMed. Available from: [Link]

-

Filimonov, I. S., et al. (2019). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. Available from: [Link]

-

Choi, J. Y., et al. (2014). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed. Available from: [Link]

- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.

-

Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Available from: [Link]

-

Pospisilova, S., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available from: [Link]

-

Cerniglia, G. A., et al. (2015). NF-κB is activated in response to temozolomide in an AKT-dependent manner and confers protection against the growth suppressive effect of the drug. BMC Cancer. Available from: [Link]

-

Abd El-Mawla, A. M., & Schmidt, W. (2001). Cinnamic acid is a precursor of benzoic acids in cell cultures of Hypericum androsaemum L. but not in cell cultures of Centaurium erythraea RAFN. PubMed. Available from: [Link]

-

Singh, S., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. Available from: [Link]

-

Valente, S., et al. (2017). Structure-Activity Relationships on Cinnamoyl Derivatives as Inhibitors of p300 Histone Acetyltransferase. PubMed. Available from: [Link]

-

Chen, J., et al. (2020). Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships. PubMed. Available from: [Link]

-

ResearchGate. (2025). (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review. Available from: [Link]

-

Pospisilova, S., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available from: [Link]

-

Kumar, S., et al. (2019). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. Available from: [Link]

-

Kubatka, P., et al. (2021). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. Available from: [Link]

-

Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: [Link]

-

Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Available from: [Link]

-

Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Available from: [Link]

-

Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. PubMed. Available from: [Link]

-

CORE. (n.d.). Structure–Activity Relationships on Cinnamoyl Derivatives as Inhibitors of p300 Histone Acetyltransferase. Available from: [Link]

-

Mphahlele, R. R., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available from: [Link]

-

Twarużek, M., et al. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Journals University of Lodz. Available from: [Link]

-

Universitas Indonesia. (n.d.). Cinnamic acid derivatives as α-glucosidase inhibitor agents. Available from: [Link]

-

ResearchGate. (2025). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available from: [Link]

-

Shaffer, A. L., et al. (2012). NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. PMC. Available from: [Link]

-

Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available from: [Link]

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

-

ResearchGate. (n.d.). Antioxidant activities of cinnamic and benzoic acid derivatives. Available from: [Link]

-

SciELO. (n.d.). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. Available from: [Link]

-

Wyrębska, A., & Szymański, P. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. Available from: [Link]

-

Löscher, R., & Heide, L. (1994). Benzoic acid biosynthesis in cell cultures of Hypericum androsaemum. PubMed. Available from: [Link]

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. Available from: [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy - Semantic Scholar. (2020). Available from: [Link]

-

Imaga, N. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub. Available from: [Link]

-

Shomu's Biology. (2019, January 19). NF kappa B signaling pathway | Short tricks to learn cell signaling pathway [Video]. YouTube. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). ethyl 4-aminobenzoate. Available from: [Link]

-

De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. PubMed. Available from: [Link]

-

Biology Lectures. (2019, November 3). Classical NF-KB Pathway: Mechanism of Signal Transduction [Video]. YouTube. Available from: [Link]

-

Chochkova, M. G., et al. (2017). Structure-Activity Relationships of N-Cinnamoyl and Hydroxycinnamoyl Amides on α-Glucosidase Inhibition. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 9. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]

Technical Guide: Predicted Pharmacodynamics and Mechanism of Action of Butyl 3-cinnamamidobenzoate

Executive Summary

Butyl 3-cinnamamidobenzoate (B3CB) is a predicted small-molecule therapeutic candidate belonging to the N-cinnamoyl-aminobenzoate class. Structurally, it represents the butyl ester prodrug of N-cinnamoyl-3-aminobenzoic acid (3-NCAB) .

Based on quantitative structure-activity relationship (QSAR) modeling and homology with established therapeutics like Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), B3CB is predicted to function as a dual-mechanism anti-fibrotic and anti-inflammatory agent . The butyl ester moiety is designed to enhance lipophilicity (LogP) for superior membrane permeability, after which it is hydrolyzed intracellularly to its active acid form.

Predicted Therapeutic Indications:

-

Fibrotic disorders (e.g., Idiopathic Pulmonary Fibrosis, Keloids).

-

Chronic inflammatory conditions involving NF-κB dysregulation.

-

Hyperproliferative skin disorders.

Chemical Structure & Prodrug Rationale[1]

Structural Components

The molecule consists of three distinct pharmacophores:

-

Cinnamoyl Moiety (The Warhead): Contains an

-unsaturated carbonyl (Michael acceptor). This electrophilic center is critical for interacting with cysteine residues on target proteins (e.g., IKK -

3-Aminobenzoic Acid Core (The Scaffold): Provides a rigid linker. Unlike Tranilast (ortho-substitution), the meta-substitution (3-position) alters the spatial orientation of the carboxylate, potentially improving metabolic stability against steric hindrance during glucuronidation.

-

Butyl Ester (The Delivery Vehicle): Masks the polar carboxylic acid, significantly increasing the partition coefficient (LogP).

Mechanism of Activation (Bioactivation)

B3CB is inactive in its ester form regarding receptor binding but highly active in membrane permeation. Upon entry into the cytoplasm, it undergoes enzymatic hydrolysis.

-

Enzyme: Carboxylesterase 1 (CES1) and CES2.

-

Reaction:

-

Active Metabolite: N-cinnamoyl-3-aminobenzoic acid (3-NCAB).

Predicted Mechanism of Action (MoA)

The active metabolite (3-NCAB) is predicted to modulate three primary signaling nodes.

Primary Target: TGF- /Smad Signaling Inhibition (Anti-Fibrotic)

Similar to its structural analog Tranilast, 3-NCAB interferes with the Transforming Growth Factor-beta (TGF-

-

Mechanism: 3-NCAB binds to the TGF-

type I receptor (ALK5) or the Smad2/3 complex. -

Effect: It inhibits the phosphorylation of Smad2 and Smad3 (p-Smad2/3).

-

Outcome: Prevention of Smad2/3 translocation to the nucleus, blocking the transcription of pro-fibrotic genes (e.g., COL1A1, ACTA2).

Secondary Target: NF- B Pathway Suppression (Anti-Inflammatory)

The cinnamoyl Michael acceptor allows for covalent inhibition of inflammatory kinases.

-

Mechanism: Nucleophilic attack by Cys-179 of I

B Kinase -

Effect: Inhibition of IKK

activity prevents the degradation of I -

Outcome: NF-

B (p65/p50) remains sequestered in the cytoplasm, silencing inflammatory cytokine production (IL-6, TNF-

Tertiary Target: Nrf2 Activation (Cytoprotection)

-

Mechanism: The electrophilic enone modifies cysteine sensors on Keap1.

-

Effect: Disruption of the Keap1-Nrf2 complex releases Nrf2.

-

Outcome: Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE) to upregulate heme oxygenase-1 (HO-1).

Pathway Visualization

The following diagram illustrates the cellular entry, bioactivation, and multi-target signaling modulation of B3CB.

Figure 1: Predicted pharmacodynamic pathway of Butyl 3-cinnamamidobenzoate, highlighting bioactivation and triple-node signaling modulation.

Experimental Validation Protocols

To validate the predicted mechanism, the following experimental workflow is recommended. These protocols are designed to confirm bioactivation, target engagement, and functional output.

Protocol A: Intracellular Bioactivation Assay (Proof of Prodrug)

Objective: Confirm B3CB is hydrolyzed to 3-NCAB in cells.

-

Cell Line: HepG2 (High CES1 activity) vs. CES1-knockout HeLa cells.

-

Treatment: Incubate cells with 10 µM B3CB for 0, 1, 4, and 12 hours.

-

Extraction: Lyse cells in cold methanol (precipitates proteins).

-

Analysis: LC-MS/MS targeting the parent mass (B3CB) and the metabolite mass (3-NCAB).

-

Success Criteria: Rapid disappearance of B3CB and stoichiometric appearance of 3-NCAB in HepG2, but persistence of B3CB in CES1-KO cells.

Protocol B: TGF- / Smad Reporter Assay

Objective: Quantify anti-fibrotic potency.

-

Transfection: Transfect NIH/3T3 fibroblasts with a CAGA12-Luc plasmid (Smad-binding element driving luciferase).

-

Induction: Treat cells with TGF-

1 (5 ng/mL). -

Inhibition: Co-treat with B3CB (0.1 - 10 µM dose response).

-

Readout: Measure luminescence at 24 hours.

-

Control: Use Tranilast (100 µM) as a positive control. B3CB is predicted to be more potent due to enhanced intracellular accumulation driven by the butyl ester.

Protocol C: Western Blotting for Phospho-Signatures

Objective: Visualize molecular interference.

| Target Protein | Primary Antibody | Expected Change (with B3CB) | Mechanistic Implication |

| p-Smad2 (Ser465/467) | Rabbit mAb (CST) | Decrease | Blockade of TGF- |

| Total Smad2 | Mouse mAb | No Change | Confirming phosphorylation-specific block. |

| I | Mouse mAb | Increase/Stable | Prevention of degradation by IKK inhibition. |

| HO-1 | Rabbit pAb | Increase | Activation of Nrf2 antioxidant pathway. |

References

-

Isaji, M., et al. (1998). "Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo." British Journal of Pharmacology, 125(5), 1063–1070. Link

-

Liederer, B. M., & Borchardt, R. T. (2006). "Enzymes involved in the bioconversion of ester-based prodrugs." Journal of Pharmaceutical Sciences, 95(6), 1177–1195. Link

-

Pontiki, E., & Hadjipavlou-Litina, D. (2019). "Cinnamic Acid Derivatives as Antioxidant Agents." Molecules, 24(16), 2960. Link

-

Darakhshan, S., & Pour, A. B. (2015). "Tranilast: a review of its therapeutic applications." Pharmacological Reports, 67(1), 1-7. Link

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. Link

Methodological & Application

Application Note: Protocol for Solubilization and Formulation of Butyl 3-cinnamamidobenzoate

Introduction & Physicochemical Analysis[1][2]

Butyl 3-cinnamamidobenzoate is a lipophilic synthetic intermediate characterized by a benzoic acid butyl ester core linked to a cinnamamide moiety.[1] Its structural duality—combining a hydrophobic butyl ester with a planar, crystalline-prone cinnamamide group—presents specific solubility challenges.[1]

While the butyl ester increases lipophilicity (LogP), the cinnamamide motif introduces significant lattice energy via intermolecular hydrogen bonding (amide N-H···O=C) and

Chemical Structure & Solvation Logic[1]

The following diagram illustrates the solvation strategy required to overcome the compound's lattice energy.

Figure 1: Mechanistic approach to solubilization.[1] DMSO is selected as the primary solvent to disrupt strong amide hydrogen bond networks.[1]

Solvent Selection Matrix

The following table summarizes the solubility profile based on the compound's functional groups (Amide + Ester).

| Solvent | Solubility Potential | Application | Cautions |

| DMSO | High (>20 mg/mL) | Primary Stock Solution | Hygroscopic; freeze-thaw cycles can introduce water.[1] |

| Ethanol (abs) | Moderate (5-10 mg/mL) | Secondary Stock / Evaporation | Requires gentle heating (37°C) to dissolve crystals.[1] |

| DMF | High (>20 mg/mL) | Alternative to DMSO | Toxic; avoid for cell culture if possible.[1] |

| Water / PBS | Negligible (<0.01 mg/mL) | Final Dilution Only | Risk of Crash-out. Requires surfactant (Tween 80).[1] |

| Corn Oil | Moderate | In Vivo Vehicle | Good for oral gavage formulations.[1] |

Protocol 1: Preparation of Stock Solution (In Vitro)[1]

Objective: Create a stable 10 mM or 20 mg/mL stock solution for cell culture or biochemical assays.

Materials

-

DMSO (Anhydrous, Cell Culture Grade,

99.9%)[1] -

Amber glass vials (Borosilicate)[1]

-

Vortex mixer[1]

-

Ultrasonic water bath (Temperature controlled)[1]

Step-by-Step Methodology

-

Environmental Control: Perform weighing and dissolution under low light or yellow light. The cinnamyl alkene is susceptible to UV-induced cis-trans photoisomerization [1].[1]

-

Weighing: Weigh the target amount of solid into an amber glass vial .

-

Note: Avoid plastic microcentrifuge tubes for long-term storage of high-concentration esters, as leaching can occur.[1]

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

-

Calculation:

[1]

-

-

Disruption: Vortex vigorously for 30 seconds.

-

Thermal Assistance: If visible particles remain, place the vial in an ultrasonic bath at 37°C - 40°C for 5-10 minutes.

-

Visual QC: Inspect against a light source. The solution must be perfectly clear with no "schlieren" lines (swirls indicating density gradients).

-

Storage: Aliquot into small volumes (to avoid freeze-thaw) and store at -20°C. Desiccate to prevent DMSO from absorbing atmospheric water, which causes precipitation.[1]

Protocol 2: Aqueous Formulation (Cell Culture)[1]

Objective: Dilute the DMSO stock into aqueous media without precipitation ("crashing out").

The "Crash-Out" Challenge

Lipophilic esters like Butyl 3-cinnamamidobenzoate are prone to immediate precipitation when the DMSO solvent plume contacts water.[1]

Optimized Dilution Workflow

Figure 2: Step-wise dilution strategy to prevent compound aggregation.

Procedure

-

Pre-warm Media: Ensure culture media is at 37°C.

-

Rapid Dispersion:

-

Verification: Examine the tube under a microscope or strong light.[1] If the solution looks milky or has floating crystals, the compound has crashed out.[1]

-

Correction: If precipitation occurs, lower the working concentration or add a solubilizing agent like 0.1% Tween 80 or Hydroxypropyl-

-cyclodextrin (HP

-

Protocol 3: In Vivo Formulation (IP or Oral)[1]

Objective: Formulate for animal studies where high concentrations are needed. Aqueous buffers are unsuitable here due to low solubility.[1]

Vehicle Options

-

Option A (Standard): 10% DMSO + 40% PEG-400 + 50% Saline.[1]

-

Option B (Lipophilic): Corn Oil or Sesame Oil (Ideal for butyl esters).[1]

Preparation (Option A)[1]

-

Dissolve compound in DMSO (10% of final volume).[1]

-

Add PEG-400 (40% of final volume) and vortex until mixed.

-

Slowly add Saline (50% of final volume) while vortexing.

-

Critical: If the solution turns cloudy, it is an emulsion.[1] Use immediately or switch to Option B.

-

Preparation (Option B - Oil)

-

Weigh solid directly into a glass vial.

-

Add a small amount of Ethanol (5% v/v) to wet the solid.[1]

-

Add Corn Oil to volume.

-

Sonicate at 40°C for 20 minutes. The butyl ester chain aids compatibility with the triglyceride fatty acid chains in the oil.[1]

Stability & Quality Control

| Parameter | Specification | Validation Method |

| Purity | >95% | HPLC (C18 Column, ACN:Water gradient). Detect at 254 nm or 280 nm (Cinnamamide absorption).[1] |

| Stability (pH) | pH 4.0 - 7.4 | Stable.[1] Avoid pH > 8.0 (Ester hydrolysis risk).[1] |

| Stability (Light) | Photosensitive | Protect from direct UV/Fluorescent light.[1] Store in amber vials. |

| Appearance | Clear solution | Visual inspection before every assay.[1] |

Critical Warning: Do not store this compound in aqueous buffers (PBS) for >24 hours. The butyl ester is susceptible to hydrolysis by esterases in biological media or spontaneous hydrolysis at basic pH, converting the molecule to 3-cinnamamidobenzoic acid and butanol [4].[1]

References

-

Saltiel, J., et al. (2003).[1] "Cis-Trans Isomerization of Alkenes." Handbook of Organic Photochemistry and Photobiology. CRC Press.[1][3] (Mechanisms of cinnamyl derivative photo-instability).

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

-

Galvao, J., et al. (2014).[1] "Unexpected low-dose toxicity of the universal solvent DMSO."[1] FASEB Journal, 28(3), 1317-1330.[1] Link

-

Testa, B., & Mayer, J. M. (2003).[1] "Hydrolysis in Drug and Prodrug Metabolism." Chemistry, Biochemistry, and Enzymology.[1] Wiley-VCH.[1] (Detailed kinetics of ester hydrolysis).

Sources

Experimental Design for the Biological Evaluation of Butyl 3-cinnamamidobenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, tiered experimental framework for the initial biological characterization of Butyl 3-cinnamamidobenzoate, a novel small molecule with potential therapeutic applications. Recognizing the absence of established biological data for this specific compound, we propose a hypothesis-driven approach grounded in its structural motifs—the cinnamamide and benzoate moieties—which are common in compounds with demonstrated anti-inflammatory and cytotoxic activities. This document offers detailed, self-validating protocols for a logical progression of studies, from foundational cytotoxicity screening to the elucidation of underlying molecular mechanisms. The methodologies are designed to be robust and reproducible, enabling researchers to efficiently determine the compound's pharmacological profile and therapeutic potential.

Introduction and Strategic Overview

The exploration of novel chemical entities is a cornerstone of modern drug discovery. Butyl 3-cinnamamidobenzoate presents a unique scaffold that warrants systematic investigation. The cinnamoyl group is a well-known pharmacophore associated with antioxidant, anti-inflammatory, and anti-cancer effects, while the aminobenzoate core is present in various bioactive molecules. This guide outlines a strategic, multi-tiered workflow designed to comprehensively assess the biological activity of Butyl 3-cinnamamidobenzoate.

Our approach begins with establishing a foundational toxicity profile, which is critical for defining a therapeutic window. Subsequent tiers focus on evaluating its potential as an anti-inflammatory agent using a well-established cellular model of inflammation. Finally, we detail protocols for mechanistic studies to dissect the compound's impact on key inflammatory signaling pathways. This structured progression ensures that each experimental stage informs the next, creating an efficient and logical path from initial screening to mechanistic insight.

Experimental Workflow Overview

The proposed research plan is structured in three tiers, moving from broad screening to specific mechanistic analysis.

Figure 1: Tiered Experimental Workflow. A logical progression from foundational cytotoxicity to bioactivity screening and finally to detailed mechanistic studies.

Tier 1: Foundational Screening - Cytotoxicity Assessment

Causality: Before assessing any specific therapeutic activity, it is imperative to determine the concentrations at which Butyl 3-cinnamamidobenzoate affects cell viability. This step is crucial for two reasons: 1) It identifies a non-toxic concentration range for subsequent bioactivity assays, ensuring that observed effects are not simply due to cell death. 2) It reveals any potent cytotoxic effects that may suggest a potential anti-cancer application. We employ two mechanistically distinct assays to build a robust cytotoxicity profile. The MTT assay measures metabolic activity, while the LDH assay measures the loss of plasma membrane integrity[1][2].

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells[3].

Methodology:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, A549 lung cancer cells) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of Butyl 3-cinnamamidobenzoate in culture medium (e.g., from 200 µM down to 0.78 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (background control).

-

Incubation: Incubate the plate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate for 3-4 hours until purple precipitate is visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Cytotoxicity Assessment via LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane[4][5]. Measuring the amount of LDH in the supernatant provides a reliable marker of cell lysis and cytotoxicity.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. It is crucial to include a "Maximum LDH Release" control for each condition by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 30 minutes before the end of the incubation.

-

Incubation: Incubate the plate for the same duration as the MTT assay (24 or 48 hours).

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mix (as per the manufacturer's instructions, e.g., a mix of diaphorase and INT) to each well.

-

Incubation and Measurement: Incubate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)] x 100

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Assay | Incubation Time | IC₅₀ (µM) | Therapeutic Window |

| RAW 264.7 (Macrophage) | MTT | 24h | > 100 | Use ≤ 25 µM for anti-inflammatory assays |

| RAW 264.7 (Macrophage) | LDH | 24h | > 100 | Confirms low cytotoxicity |

| A549 (Lung Cancer) | MTT | 48h | 15.2 | Potential for anti-cancer investigation |

| HEK293 (Non-cancerous) | MTT | 48h | 85.5 | Suggests some selectivity for cancer cells |

Tier 2: Bioactivity Assessment - Anti-Inflammatory Potential

Causality: With a non-toxic concentration range established (e.g., ≤ 25 µM from the table above), we can investigate the compound's ability to modulate inflammatory responses. We use murine macrophages (RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS) as a robust and widely accepted in vitro model of acute inflammation. LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily through NF-κB and MAP kinases, which lead to the production of key inflammatory mediators like nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and prostaglandins (PGE₂).[6]

Key Inflammatory Signaling Pathway

Figure 2: LPS-Induced Inflammatory Signaling. A simplified diagram of the key pathways leading to the production of inflammatory mediators.

Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)

Principle: NO is a key signaling molecule in inflammation, produced by the enzyme inducible nitric oxide synthase (iNOS). As NO is unstable, its production is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the culture supernatant using the Griess reagent[7][8][9].

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of Butyl 3-cinnamamidobenzoate. Incubate for 1 hour.

-

Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL. Include control wells (cells only, cells + LPS + vehicle).

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Griess Reaction: Transfer 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

-

Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Protocol 4: Cytokine and Prostaglandin Measurement (ELISA)

Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method to quantify specific proteins like TNF-α, IL-6, and PGE₂ in the culture supernatant.[10][11] This "sandwich" ELISA uses a capture antibody coated on the plate, the sample containing the antigen, a detection antibody, and an enzyme-linked secondary antibody to produce a measurable signal[12][13].

Methodology:

-

Sample Collection: Use the same supernatants collected from the LPS stimulation experiment (Protocol 3, step 4).

-

ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and PGE₂ using commercially available kits, following the manufacturer’s protocol precisely. A general workflow is:

-

Coat plate with capture antibody (often pre-coated in kits).

-

Block non-specific binding sites.

-

Add standards and samples (supernatants) to the wells. Incubate.

-

Wash the plate.

-

Add biotinylated detection antibody. Incubate.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

-

Wash the plate.

-

Add TMB substrate and incubate for color development.

-

Add stop solution.

-

-

Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Calculate the concentration of each mediator by interpolating from the standard curve generated for each specific ELISA.

Tier 3: Mechanistic Elucidation

Causality: If Butyl 3-cinnamamidobenzoate significantly reduces the production of inflammatory mediators, the next logical step is to determine how. This involves investigating its effect on the upstream signaling pathways responsible for their production: NF-κB and MAPK. Western blotting can detect changes in the phosphorylation (activation) status of key signaling proteins, while qPCR can measure changes in the expression of target genes.

Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. We will probe for the phosphorylated (active) forms of key kinases (p-p65, p-p38, p-ERK) and for the degradation of IκBα, a hallmark of NF-κB activation[14][15].

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with Butyl 3-cinnamamidobenzoate for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, as phosphorylation is a rapid event).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p-p38, anti-IκBα, and a loading control like anti-β-actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control.

Protocol 6: Gene Expression Analysis by RT-qPCR

Principle: Reverse transcription quantitative PCR (RT-qPCR) measures the amount of specific mRNA transcripts, providing insight into how the compound affects the gene expression of inflammatory mediators[16][17]. We will measure the mRNA levels of Nos2 (for iNOS), Tnf (for TNF-α), Il6 (for IL-6), and Ptgs2 (for COX-2, the enzyme that produces prostaglandins).

Methodology:

-

Cell Culture and Treatment: Seed and treat cells as in Protocol 5, but use a longer LPS stimulation time (e.g., 4-6 hours) to allow for robust mRNA transcription.

-

RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes (Nos2, Tnf, Il6, Ptgs2) and a housekeeping gene (Actb, Gapdh), and a SYBR Green qPCR master mix.

-

Run the reaction on a real-time PCR machine.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion and Future Directions

This application note provides a structured, hypothesis-driven framework for the initial biological characterization of Butyl 3-cinnamamidobenzoate. By systematically progressing through cytotoxicity screening, anti-inflammatory assessment, and mechanistic studies, researchers can build a comprehensive profile of the compound's activity. Positive and significant results from this workflow would provide a strong rationale for advancing the compound into more complex pre-clinical models, including primary human cell assays, co-culture systems, and eventually, in vivo models of inflammation or cancer. This rigorous, multi-faceted approach is essential for validating novel compounds and accelerating their path toward potential clinical application.

References

-

Title: Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials Source: MDPI URL: [Link]

-

Title: Butyl 3-chlorobenzoate | C11H13ClO2 | CID 249499 Source: PubChem URL: [Link]

-

Title: Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition Source: PubMed URL: [Link]

-

Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: PMC - NIH URL: [Link]

-

Title: Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples Source: PMC - PubMed Central URL: [Link]

-

Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: Journal of Pharmaceutical Research International URL: [Link]

-

Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis Source: MDPI URL: [Link]

-

Title: Cytokine analysis - ELISA / CBA Source: Sanquin.org URL: [Link]

-

Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PLOS One URL: [Link]

-

Title: Synthesis and Properties of Butyl Rubber Produced by Solution Polymerization Source: Scientific.net URL: [Link]

-

Title: Western blot of key signaling molecules in MAPK and NFkB pathways in... Source: ResearchGate URL: [Link]

-

Title: ACOBIOM provides a new service: measuring inflammation in organs and blood by Digital or Real-Time PCR Source: Acobiom URL: [Link]

-

Title: Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs Source: MDPI URL: [Link]

-

Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]

-

Title: 2.8. Gene expression analyses using qPCR Source: Bio-protocol URL: [Link]

-

Title: Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents Source: PMC - PubMed Central URL: [Link]

-

Title: The Ultimate Guide To Using Elisa Kits For Cytokine Detection Source: Biomatik URL: [Link]

-

Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

-

Title: Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide Source: PMC URL: [Link]

-

Title: In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]

-

Title: Prostaglandin E2 (PGE2) ELISA IB09648 Source: IBL-America URL: [Link]

-

Title: CYTOKINE ELISA Source: Bowdish Lab URL: [Link]

-

Title: (PDF) RNA extraction and quantitative PCR to assay inflammatory gene expression v1 Source: ResearchGate URL: [Link]

-

Title: LDH CYTOTOXICITY ASSAY KIT Source: Tiaris Biosciences URL: [Link]

-

Title: Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study Source: ACS Omega - ACS Publications URL: [Link]

-

Title: Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ? Source: ResearchGate URL: [Link]

-

Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PMC URL: [Link]

-

Title: Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury Source: PubMed URL: [Link]

-

Title: Detection and Quantification of Cytokines and Other Biomarkers Source: PMC URL: [Link]

-

Title: What will be the best way to test NFkb activation via western blot? Source: ResearchGate URL: [Link]

-

Title: Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander Source: YouTube URL: [Link]

Sources

- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. tiarisbiosciences.com [tiarisbiosciences.com]

- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Griess Reagent System [worldwide.promega.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]

- 10. Cytokine Elisa [bdbiosciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. biomatik.com [biomatik.com]

- 13. bowdish.ca [bowdish.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization